Cas no 2227867-99-2 ((2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine)

(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine
- EN300-1991884
- 2227867-99-2
-
- Inchi: 1S/C8H9Cl2FN2/c1-4(12)2-5-3-6(11)8(10)13-7(5)9/h3-4H,2,12H2,1H3/t4-/m0/s1
- InChI Key: WEUUEXWBPKCTKE-BYPYZUCNSA-N
- SMILES: ClC1C(=CC(=C(N=1)Cl)F)C[C@H](C)N
Computed Properties
- Exact Mass: 222.0126818g/mol
- Monoisotopic Mass: 222.0126818g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 38.9Ų
(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991884-0.1g |
(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine |
2227867-99-2 | 0.1g |
$1777.0 | 2023-09-16 | ||
Enamine | EN300-1991884-1.0g |
(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine |
2227867-99-2 | 1g |
$2019.0 | 2023-06-01 | ||
Enamine | EN300-1991884-0.5g |
(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine |
2227867-99-2 | 0.5g |
$1938.0 | 2023-09-16 | ||
Enamine | EN300-1991884-0.25g |
(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine |
2227867-99-2 | 0.25g |
$1858.0 | 2023-09-16 | ||
Enamine | EN300-1991884-5.0g |
(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine |
2227867-99-2 | 5g |
$5854.0 | 2023-06-01 | ||
Enamine | EN300-1991884-2.5g |
(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine |
2227867-99-2 | 2.5g |
$3957.0 | 2023-09-16 | ||
Enamine | EN300-1991884-0.05g |
(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine |
2227867-99-2 | 0.05g |
$1696.0 | 2023-09-16 | ||
Enamine | EN300-1991884-10.0g |
(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine |
2227867-99-2 | 10g |
$8680.0 | 2023-06-01 | ||
Enamine | EN300-1991884-1g |
(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine |
2227867-99-2 | 1g |
$2019.0 | 2023-09-16 | ||
Enamine | EN300-1991884-10g |
(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine |
2227867-99-2 | 10g |
$8680.0 | 2023-09-16 |
(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine Related Literature
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
Additional information on (2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine
Introduction to (2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine (CAS No. 2227867-99-2)
(2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine, with the CAS number 2227867-99-2, is a chiral amine compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, including a chiral center and a substituted pyridine ring, which contribute to its diverse chemical and biological properties.
The synthesis of (2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine involves several sophisticated steps, often utilizing enantioselective catalysis to ensure the desired stereochemistry. Recent advancements in asymmetric synthesis have significantly improved the yield and purity of this compound, making it more accessible for various applications. One notable method involves the use of chiral catalysts, such as BINAP or chiral phosphoric acids, which facilitate the formation of the desired enantiomer with high enantiomeric excess (ee).
In the realm of pharmaceutical research, (2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine has shown promise as a lead compound for the development of novel drugs. Its ability to interact with specific biological targets, such as G protein-coupled receptors (GPCRs) and ion channels, makes it a valuable candidate for therapeutic interventions. For instance, studies have demonstrated that this compound can modulate the activity of certain GPCRs involved in pain signaling pathways, suggesting its potential use in pain management.
Moreover, the compound's unique structure has led to its exploration in the development of central nervous system (CNS) drugs. Preclinical studies have indicated that (2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine exhibits neuroprotective properties and may be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings are supported by in vitro and in vivo experiments that have shown reduced oxidative stress and improved neuronal survival in the presence of this compound.
The pharmacokinetic properties of (2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine have also been extensively studied. Research has shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as an oral or parenteral drug. Its low molecular weight and high lipophilicity contribute to its good bioavailability and ability to cross the blood-brain barrier (BBB), making it an attractive candidate for CNS disorders.
In addition to its pharmaceutical applications, (2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine has found use in chemical research as a building block for more complex molecules. Its reactivity and functional groups allow for easy modification through various chemical reactions, such as substitution, addition, and coupling reactions. This versatility makes it a valuable intermediate in the synthesis of advanced materials and polymers.
The environmental impact of (2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine is another important consideration. Recent studies have focused on developing green synthesis methods to reduce the environmental footprint associated with its production. Techniques such as solvent-free reactions and the use of biocatalysts have shown promise in minimizing waste generation and energy consumption during synthesis.
In conclusion, (2S)-1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-amine (CAS No. 2227867-99-2) is a multifaceted compound with significant potential in both pharmaceutical and chemical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development into novel therapeutic agents and advanced materials. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the scientific community.
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